![molecular formula C19H16N2O4 B2942001 (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 329195-44-0](/img/structure/B2942001.png)
(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as ACIC, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it is believed that (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways. (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to inhibit the activity of COX-2 by blocking its catalytic site. This results in the inhibition of prostaglandin synthesis, which is responsible for the inflammatory response. (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of caspase enzymes, which are responsible for the cleavage of various cellular proteins.
Biochemical and Physiological Effects:
(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to exert several biochemical and physiological effects. It has been reported to inhibit the activity of COX-2, which leads to the inhibition of prostaglandin synthesis. Prostaglandins are responsible for the inflammatory response, and their inhibition results in the reduction of inflammation. (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the death of cancer cells and prevents their proliferation. In addition, (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity and glucose tolerance in diabetic animal models. This is believed to be due to the activation of various signaling pathways involved in glucose metabolism.
実験室実験の利点と制限
(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery. (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, which makes it a versatile compound for various research applications. However, there are also some limitations associated with the use of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to elucidate its pharmacological effects. In addition, its potential side effects and toxicity need to be further investigated before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for the research on (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One of the potential areas of research is the development of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide derivatives with improved pharmacological properties. This can be achieved by modifying the chemical structure of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide and testing its effects on various signaling pathways. Another potential area of research is the investigation of the potential side effects and toxicity of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. This can be achieved by conducting pre-clinical studies on animal models. Furthermore, the potential therapeutic applications of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in other diseases such as Alzheimer's disease and Parkinson's disease need to be further investigated. Overall, the research on (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has the potential to lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the reaction between 4-acetylphenylhydrazine and 8-methoxy-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide.
科学的研究の応用
(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Several studies have shown that (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been reported to improve insulin sensitivity and glucose tolerance in diabetic animal models.
特性
IUPAC Name |
2-(4-acetylphenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11(22)12-6-8-14(9-7-12)21-19-15(18(20)23)10-13-4-3-5-16(24-2)17(13)25-19/h3-10H,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYXSGJVFKLXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

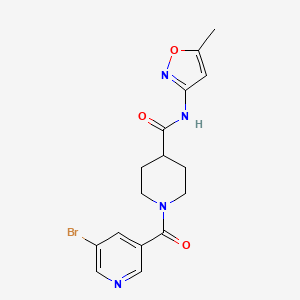
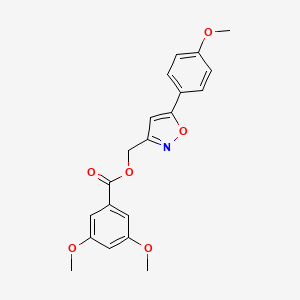
![N-(3,4-difluorophenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2941922.png)

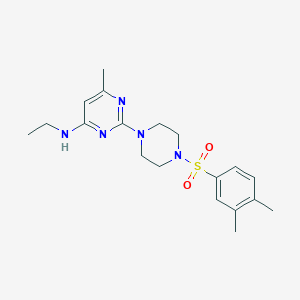

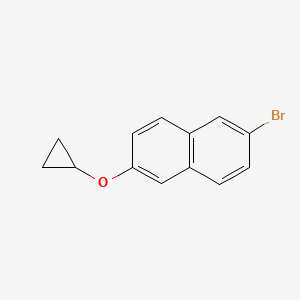
![1-{[3-(3,7-Dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}-4-methylpiperazine](/img/structure/B2941928.png)

![Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2941932.png)
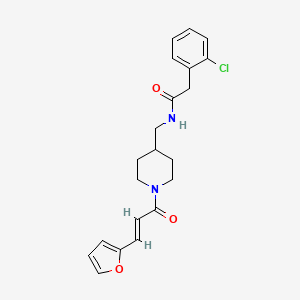
![4-fluoro-N-[5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenecarboxamide](/img/structure/B2941934.png)
![3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone](/img/structure/B2941938.png)
![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941939.png)